Deoxyherqueinone

Description

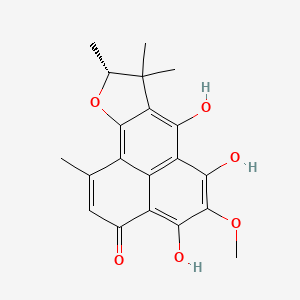

Structure

3D Structure

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(9R)-4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one |

InChI |

InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3/t8-/m1/s1 |

InChI Key |

KMPAOJFBQSXEAI-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H]1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |

Canonical SMILES |

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |

Synonyms |

erabulenol A |

Origin of Product |

United States |

Natural Occurrence and Biological Sources of Deoxyherqueinone

Primary Fungal Producers

The production of deoxyherqueinone is predominantly associated with fungi, especially within the Penicillium genus. These fungi synthesize the compound as a secondary metabolite, often as part of their chemical defense mechanisms.

Penicillium herquei is a well-documented and prolific producer of this compound. nih.govresearchgate.net Strains of this fungus, isolated from diverse environments, consistently show the ability to synthesize this compound during fermentation. nih.gov this compound is among several antibiotic phenalenone derivatives produced by P. herquei, which also include herqueichrysin and atrovenetin. smu.ca

Research has identified this compound from P. herquei in various ecological contexts:

Soil Fungus: Strains such as Penicillium herquei FT729, isolated from Hawaiian volcanic soil, are known producers. researchgate.net Another strain, PSU-RSPG93, was also isolated from soil. researchgate.net

Insect Symbionts: this compound has been identified as an antibacterial compound produced by Penicillium strains isolated from the cocoons of the leaf-rolling moth, Dactylioglypha tonica. tandfonline.com It is believed that the fungus provides a protective antibacterial atmosphere for the moth larva during its vulnerable pupating stage. tandfonline.com Similarly, P. herquei has been found in a symbiotic relationship with the leaf-rolling weevil (Euops chinensis), where it is thought to protect the weevil's eggs. researchgate.net

The fermentation of P. herquei yields a variety of phenalenones, with this compound being a notable antibacterial product. nih.gov

Table 1: Documented Penicillium Producers of this compound

| Fungal Species | Context of Isolation/Note | Reference |

|---|---|---|

| Penicillium herquei | A primary and prolific producer, isolated from soil and in symbiotic relationships with insects. Produces various phenalenones. | nih.gov, researchgate.net, researchgate.net |

| Penicillium atrovenetum | The first species from which this compound was isolated. | researchgate.net |

| Penicillium paraherquei | Also identified as a producer of this compound. | researchgate.net |

While the Penicillium genus is the most prominent source, the production of phenalenone-type compounds is not exclusive to it. The first reported isolation of (+)-deoxyherqueinone was not from P. herquei, but from the fungus Penicillium atrovenetum. researchgate.net Subsequently, the compound was also identified from Penicillium paraherquei. researchgate.net

Other related fungal genera are known to produce similar chemical structures. For instance, Talaromyces purpureogenus (previously known as Penicillium purpureogenum) produces herqueinone-like azaphilone pigments. semanticscholar.org The broader class of phenalenones, to which this compound belongs, has been isolated from various fungi, including species of Aspergillus and other Talaromyces species, which produce related derivatives like funalenone (B153764) and duclauxin. nih.gov

Table 2: Other Fungal Producers of this compound and Related Compounds

| Fungal Genus/Species | Compound(s) Produced | Reference |

|---|---|---|

| Penicillium atrovenetum | This compound | researchgate.net |

| Penicillium paraherquei | This compound | researchgate.net |

| Talaromyces purpureogenus | Herqueinone-like pigments | semanticscholar.org |

| Aspergillus niger | Funalenone (related phenalenone) | nih.gov |

| Talaromyces stipitatus | Duclauxin (related phenalenone) | nih.gov |

Identification in Diverse Biological Matrices

The established source of this compound is fungal. Its presence in other natural products would typically be the result of fungal association or contamination, rather than endogenous production by the source organism itself.

Propolis is a resinous substance collected by honeybees from various plants. Its chemical composition is complex and highly variable, depending on the geographical region and local flora. plos.org The main components of propolis are polyphenols, including a high concentration of flavonoids and phenolic acids. plos.orgscielo.org.mx Extensive chemical characterization of propolis extracts from different global regions and types (e.g., red, green, brown) has identified numerous compounds such as caffeic acid, chrysin, galangin, and pinocembrin. mdpi.commdpi.com However, a review of the scientific literature on propolis chemistry does not report this compound as a constituent. Its detection in propolis samples has not been documented in the analyzed sources.

The tea plant, Camellia sinensis, is renowned for its rich and unique chemical profile, which is responsible for the beverage's flavor and aroma. upasitearesearch.org The primary bioactive compounds in tea leaves are polyphenols, specifically a class of flavonoids called flavan-3-ols or catechins. hrpub.org These include (-)-epigallocatechin-3-gallate (EGCG), (-)-epigallocatechin (B1671488) (EGC), and (-)-epicatechin (B1671481) (EC). hrpub.org During the processing of black tea, these catechins are oxidized to form theaflavins and thearubigins, which give the tea its characteristic color and astringency. upasitearesearch.orghrpub.org Based on current scientific literature, this compound is not a known or reported natural constituent of the tea plant (Camellia sinensis). upasitearesearch.orghrpub.orgdantaherbs.in The compound's origins are firmly established as fungal.

Biosynthesis of Deoxyherqueinone

Polyketide Biosynthetic Pathway Foundations

The foundation of the deoxyherqueinone structure is laid by a type I non-reducing polyketide synthase (NR-PKS), which constructs the carbon skeleton from simple acetate (B1210297) precursors. nih.govresearchgate.net This initial phase is critical as it determines the length and initial folding pattern of the polyketide chain, which are essential for the subsequent cyclization events that define the phenalenone core.

The central enzyme in the initial stages of this compound biosynthesis is the NR-PKS known as PhnA. nih.govnih.gov This large, multi-domain enzyme is responsible for both the iterative synthesis of the linear polyketide chain and its subsequent cyclization into a key intermediate. acs.orgresearchgate.net

The biosynthetic process is initiated by the PhnA enzyme, which assembles a linear heptaketide backbone. nih.govacs.org This process involves the condensation of seven acetate units, derived from acetyl-CoA and malonyl-CoA, in a sequential manner characteristic of NR-PKSs. The domains within the PhnA megasynthase, including the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, work in concert to build the 14-carbon poly-β-keto chain.

Table 1: Key Domains of the PhnA Non-reducing Polyketide Synthase (NR-PKS)

| Domain | Function | Role in this compound Biosynthesis |

|---|---|---|

| KS (β-Ketosynthase) | Catalyzes the condensation of acyl groups. | Extends the polyketide chain by adding acetate units. |

| AT (Acyltransferase) | Selects and loads the extender units (malonyl-CoA). | Provides the building blocks for the heptaketide backbone. |

| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain via a phosphopantetheinyl arm. | Holds and presents the intermediates to the catalytic domains. |

| PT (Product Template) | Controls the regiospecificity of cyclization reactions. | Catalyzes a specific C4–C9 aldol (B89426) condensation. nih.govnih.gov |

Once the linear heptaketide chain is fully assembled on the PhnA synthase, it does not immediately form the characteristic phenalenone structure. Instead, PhnA catalyzes a complex cyclization cascade that results in the formation of a novel, angular naphtho-γ-pyrone intermediate named prephenalenone. nih.govacs.org This intermediate contains a hemiketal structure and represents a significant departure from the typical cyclization patterns observed in the biosynthesis of other fungal aromatic polyketides. nih.govnih.gov The formation of this angular scaffold is a key branching point that directs the pathway toward the phenalenone class of molecules.

A crucial event in the formation of prephenalenone is an intramolecular aldol condensation. This reaction is regioselectively controlled by the Product Template (PT) domain of the PhnA enzyme. nih.govacs.org The PhnA PT domain is mechanistically unique; it has been shown to catalyze only the C4–C9 aldol condensation. nih.govnih.govresearchgate.net This specificity is described as unprecedented among known PT domains, which often catalyze multiple cyclization and aromatization steps. acs.orgnih.gov This highly specific C4–C9 cyclization is what locks the polyketide chain into the angular conformation of prephenalenone, setting the stage for subsequent enzymatic modifications. researchgate.net

Non-reducing Polyketide Synthase (NR-PKS) PhnA-Mediated Reactions

Enzymatic Transformations and Cyclization Events

Following the synthesis and release of the prephenalenone intermediate by PhnA, the biosynthetic pathway enters a phase of significant structural rearrangement. These modifications are catalyzed by tailoring enzymes, which convert the angular naphtho-γ-pyrone into the tricyclic phenalenone core.

The transformation of prephenalenone is orchestrated by a key tailoring enzyme, PhnB, which is a Flavin-Dependent Monooxygenase (FMO). nih.govuniprot.org The PhnB enzyme catalyzes a complex and elegant oxidative rearrangement. nih.gov This enzymatic step involves two simultaneous chemical events: the hydroxylation of the aromatic ring at the C2 position and the cleavage of the γ-pyrone ring. nih.govacs.orgnih.gov

This concerted reaction is critical as it morphs the angular scaffold of prephenalenone into the planar, peri-fused tricyclic phenalenone core. nih.gov Density functional theory (DFT) calculations have provided insight into the mechanism, suggesting that the C2-hydroxylated intermediate readily undergoes an aldol-like cyclization between the phenoxide and a ketone to yield the final phenalenone structure. acs.orgnih.gov The dual activity of PhnB—simultaneously hydroxylating and cleaving a ring to facilitate a new ring closure—represents a novel strategy for polyketide cyclization in nature and is an essential step on the path to forming this compound. nih.gov

Table 2: Research Findings on Key Biosynthetic Steps

| Intermediate/Enzyme | Key Finding | Research Focus | Reference |

|---|---|---|---|

| PhnA (NR-PKS) | Synthesizes a heptaketide backbone and cyclizes it to prephenalenone. | Biochemical characterization of the PKS enzyme. | nih.govacs.org |

| PhnA PT Domain | Catalyzes an unprecedented and highly specific C4–C9 aldol condensation. | Mechanistic study of the product template domain. | nih.govresearchgate.net |

| Prephenalenone | Identified as a novel, angular naphtho-γ-pyrone intermediate. | Isolation and structural elucidation of the PKS product. | nih.govacs.org |

| PhnB (FMO) | Catalyzes simultaneous C2 hydroxylation and γ-pyrone ring opening to form the phenalenone core. | Functional analysis of the monooxygenase and mechanistic proposals. | nih.govacs.orgnih.gov |

Flavin-Dependent Monooxygenase (FMO) PhnB Activities

C2 Aromatic Hydroxylation of Prephenalenone

The initial precursor in this pathway is prephenalenone, a naphtho-γ-pyrone compound synthesized by a nonreducing polyketide synthase (NR-PKS) known as PhnA. The transformation of prephenalenone into the phenalenone scaffold is initiated by a crucial hydroxylation step. This reaction is catalyzed by PhnB, a flavin-dependent monooxygenase (FMO). PhnB specifically introduces a hydroxyl group at the C2 position of the aromatic ring of prephenalenone.

γ-Pyrone Ring Opening and Subsequent Phenalenone Core Formation

The enzyme PhnB is bifunctional. Concurrently with the C2 hydroxylation, PhnB also catalyzes the opening of the γ-pyrone ring within the prephenalenone molecule. This ring-opening is essential for the subsequent cyclization event. The hydroxylation at C2 activates the molecule, facilitating an aldol-like cyclization where the phenoxide attacks a ketone. This reaction cascade results in the formation of the distinctive peri-fused tricyclic ring system that defines the phenalenone core. This combined action of C2 hydroxylation and pyrone ring cleavage by a single enzyme represents an elegant and efficient strategy in natural product biosynthesis.

Specific Enzyme Roles in the Biosynthetic Cascade

Following the formation of the basic phenalenone structure, a series of tailoring enzymes modify the core to produce a variety of phenalenone derivatives, including this compound and herqueinone (B1223060). The specific roles of the enzymes PhnH, PhnC, and PhnG, as outlined in the subsequent sections, could not be definitively verified through publicly available scientific literature and search results. While the genes for enzymes like an O-methyltransferase (PhnC) and an oxidoreductase (PhnG) are present in the identified biosynthetic gene cluster, their precise substrates and products in the sequence leading from atrovenetin to this compound and then to herqueinone are not explicitly detailed in the accessed sources.

Hydroalkoxylation Enzyme PhnH and Atrovenetin Formation

Information regarding a hydroalkoxylation enzyme named PhnH and its specific role in the formation of atrovenetin was not found in the conducted searches.

O-Methyltransferase PhnC in Atrovenetin to this compound Conversion

While the phn gene cluster contains the gene for an O-methyltransferase (PhnC), specific details confirming its role in the conversion of atrovenetin to this compound could not be located in the searched literature.

Oxidoreductase PhnG in this compound to Herqueinone Conversion

The phn gene cluster includes a gene for an oxidoreductase (PhnG), but its specific function in oxidizing this compound to herqueinone could not be explicitly verified from the available search results.

Biosynthetic Gene Cluster Identification and Functional Characterization

The genetic blueprint for this compound and herqueinone biosynthesis is located within a dedicated biosynthetic gene cluster (BGC). This cluster, designated as the phn cluster, has been identified and characterized in the fungus Penicillium herquei.

Genomic analysis of P. herquei revealed the phn cluster, which contains all the necessary genes for the synthesis and modification of the phenalenone scaffold. Key genes within this cluster include:

phnA : Encodes a nonreducing polyketide synthase (NR-PKS) that synthesizes the heptaketide backbone and cyclizes it to form the initial naphtho-γ-pyrone product, prephenalenone.

phnB : Encodes the FAD-dependent monooxygenase that carries out the crucial dual steps of C2 aromatic hydroxylation and γ-pyrone ring opening, leading to the formation of the core phenalenone structure.

Elucidation of the phn Biosynthetic Gene Cluster in Penicillium herquei

The genetic blueprint for this compound synthesis is encoded within the phn (phenalenone) biosynthetic gene cluster in Penicillium herquei. Genomic analyses of P. herquei have been instrumental in identifying and characterizing the genes responsible for the production of various secondary metabolites. While specific details on the complete phn cluster for this compound were not fully detailed in the provided search results, the general methodology for identifying such clusters involves sequencing the fungal genome and using bioinformatic tools to locate contiguous genes predicted to be involved in a single biosynthetic pathway. These clusters typically include a polyketide synthase (PKS) gene, which is responsible for assembling the core carbon skeleton of the molecule, along with genes encoding tailoring enzymes such as reductases, dehydrogenases, and transferases that modify the initial polyketide intermediate to yield the final product.

Isotopic Labeling Studies for Biosynthetic Pathway Delineation

Isotopic labeling studies are fundamental to understanding the biosynthetic origins of natural products. By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C), researchers can trace the incorporation of these labeled atoms into the final molecule.

Studies utilizing sodium [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetate, as well as diethyl [2-¹³C]malonate, have been crucial in deciphering the assembly of this compound. rsc.org The results from these experiments indicate that the phenalenone ring system of this compound is formed from seven intact acetate units. The distinct patterns of ¹³C enrichment observed in the nuclear magnetic resonance (NMR) spectra of the labeled this compound reveal how the precursor heptaketide chain is folded. rsc.org Furthermore, the feeding of [2-¹³C]malonate showed a clear acetate 'starter' effect, a common feature in polyketide biosynthesis where an initial acetyl-CoA unit primes the polyketide synthase. rsc.org

| Precursor | Number of Acetate Units Incorporated | Key Finding |

| [¹³C]-Acetate | 7 | The phenalenone ring system is derived from a heptaketide chain. rsc.org |

| [¹³C]-Malonate | A distinct acetate 'starter' unit is utilized in the biosynthesis. rsc.org |

The analysis of ¹³C NMR spectra from isotopic labeling experiments allows for the precise mapping of each carbon atom in the this compound molecule back to its origin from the acetate and malonate precursors. This detailed tracing reveals the specific folding pattern of the polyketide chain before it undergoes cyclization and subsequent modifications to form the characteristic tricyclic phenalenone core. rsc.org Preliminary experiments with [¹⁴C]-acetate also confirmed the efficient incorporation of acetate into the phenalenone structure. researchgate.net This level of detail is essential for a complete understanding of the biosynthetic cascade leading to this compound.

Chemical Synthesis and Derivatization Strategies

Derivatization of Deoxyherqueinone from Natural Precursors

Direct chemical modification of this compound isolated from natural sources, such as Penicillium herquei, provides a straightforward route to various derivatives. iupac.orggoogle.com These transformations are crucial for confirming structural features and understanding chemical reactivity.

Methylation is a common derivatization technique used to modify hydroxyl groups, which can alter a compound's solubility and biological activity. In the study of this compound, methylation has been accomplished using diazomethane (B1218177). gla.ac.uk

When this compound was treated with an excess of diazomethane in methylene (B1212753) dichloride, a methylation reaction occurred. gla.ac.uk Diazomethane is a well-known reagent for converting carboxylic acids and phenols to their corresponding methyl esters and methyl ethers, respectively. surrey.ac.uktcichemicals.com The reaction proceeds rapidly under neutral conditions. tcichemicals.com While effective, diazomethane is also known for its explosive and toxic properties, leading to the development of safer alternatives like trimethylsilyldiazomethane (B103560) in modern organic synthesis. tcichemicals.comacs.org The use of such electrophilic methylating agents is often preferred over methods like Fischer esterification, especially for substrates that are sensitive to acidic conditions. acs.org

Table 1: Methylation of this compound

| Reactant | Reagent | Solvent | Purpose |

|---|

Reduction reactions are fundamental in the chemistry of herqueinone-related compounds. This compound itself can be formed by the reduction of its precursors. Specifically, the side chain present in herqueinone (B1223060) and isoherqueinone can be cleaved upon reduction with zinc in acetic acid at room temperature to yield this compound. iupac.orggla.ac.uk

The zinc/acetic acid system is a mild and selective reducing agent. youtube.com Zinc metal acts as the reducing agent by releasing two electrons to form the stable Zn2+ ion. youtube.com These electrons can then reduce the organic substrate. youtube.com This method is considered simple, inexpensive, and effective for the conjugate reduction of certain systems and can be performed at room temperature or with refluxing. organic-chemistry.org Its chemoselectivity makes it a valuable tool in organic synthesis, capable of reducing specific functional groups while leaving others, such as asymmetric centers on amino acids, intact. youtube.comorganic-chemistry.org

Table 2: Formation of this compound via Reduction

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Herqueinone | Zinc, Acetic Acid | Room Temperature | This compound | iupac.org |

Proposed Methodologies for this compound Analog Synthesis

The synthesis of analogs of this compound, which belongs to the phenalenone class of natural products, is of significant interest for exploring structure-activity relationships. researchgate.net Phenalenones are a class of polyketides that feature a distinctive fused tricyclic ring system. researchgate.netresearchgate.net

The design of synthetic routes to phenalenone derivatives often starts with the construction of the core 1H-phenalen-1-one (PN) skeleton. rhhz.net A common method involves the Friedel-Crafts reaction of naphthalene (B1677914) with cinnamoyl chloride, followed by aromatization. researchgate.netrhhz.net Once the core is established, various substituents can be introduced.

Key design strategies include:

Substitution at the 9-position: Introducing different aryl or non-aryl groups at this position can be achieved by reacting the phenalenone core with Grignard reagents. rhhz.net This approach has been used to create a variety of analogs, although steric effects from aromatic groups can influence the reaction's regioselectivity. rhhz.net

Functionalization at the 2-position: The introduction of a hydroxyl group at the 2-position is another common modification. rhhz.net

Radical Annulations: More advanced strategies employ radical alkyne peri-annulations to build the phenalenyl ring system. nsf.gov An oxidant-free termination strategy has been developed to overcome limitations in product selectivity, allowing for controlled access to a full set of isomeric functionalized phenalenones. nsf.gov This involves pre-installing a "weak link" that undergoes C-O bond fragmentation in the final step of the cascade. nsf.gov

Introduction of Functional Groups: For specific applications, various functional groups such as amines, carboxylic acids, alcohols, and azides can be incorporated into the phenalenone structure, often with good to excellent yields, creating promising precursors for photosensitive agents or materials. acs.org

The complex, three-dimensional structure of many natural products necessitates the use of stereoselective synthesis to control the spatial arrangement of atoms. For phenalenone-related structures, which can possess multiple chiral centers, stereocontrol is a significant challenge. General principles from the synthesis of other complex molecules can be applied. amazon.com

Approaches to achieving stereoselectivity in the synthesis of complex cyclic and polycyclic structures include:

Acid-Catalyzed Cyclizations: The use of Brønsted or Lewis acids can promote cyclization reactions that form complex scaffolds. For instance, acid-promoted dehydration and dealkylation of a bicyclic precursor has been used to furnish the adamantane (B196018) scaffold, a rigid polycyclic system. mdpi.com The stereochemical outcome of such cyclizations can be influenced by the substrate's conformation and the reaction conditions.

Substrate-Controlled Diastereoselection: In molecules with existing stereocenters, such as those derived from natural chiral building blocks like (-)-(S)-perillaldehyde, the resident chirality can direct the stereochemical outcome of subsequent reactions. mdpi.com This has been demonstrated in the synthesis of aminodiols, where dihydroxylation of an allylamine (B125299) proceeded with high diastereoselectivity. mdpi.com

Photocatalysis: Visible-light-induced photoacid catalysis represents a modern approach for stereoselective synthesis. nih.gov For example, organic photoacids have been used to catalyze the coupling of glycals with alcohols to afford 2-deoxyglycosides with excellent α-selectivity. nih.gov Such methods, which operate under mild conditions, could potentially be adapted for the stereoselective synthesis of complex phenalenone glycosides.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the intricate structure of deoxyherqueinone. Through the analysis of various NMR experiments, researchers can piece together the carbon skeleton and the placement of protons, leading to an unambiguous structural assignment.

The ¹H-NMR and ¹³C-NMR spectra of this compound provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule. Each unique proton and carbon atom gives rise to a distinct signal in the respective spectra, and the chemical shifts of these signals offer clues about their local electronic environment. For instance, carbons attached to electronegative atoms like oxygen will resonate at a higher chemical shift (further downfield). libretexts.org

Detailed analysis, often aided by two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the precise assignment of each proton and carbon signal to a specific atom in the this compound structure. These techniques correlate protons with the carbons they are directly attached to (HSQC) or to carbons that are two or three bonds away (HMBC), providing a complete picture of the molecular framework. mdpi.com

Table 1: ¹H-NMR and ¹³C-NMR Spectral Data for this compound

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| Data not available | Data not available | Data not available |

Coupling constants (J-values) provide valuable information about the connectivity and stereochemistry of a molecule. One-bond ¹³C–¹H coupling constants are directly related to the hybridization of the carbon atom. For this compound, analysis of these couplings helps to confirm the nature of the carbon-hydrogen bonds throughout the molecule.

Longer-range ¹³C–¹H couplings, observed in HMBC spectra, are crucial for establishing the connectivity between different parts of the molecule that are not directly bonded. Similarly, ¹³C–¹³C coupling constants, though more challenging to measure due to the low natural abundance of ¹³C, can provide direct evidence for the carbon-carbon bonds within the core structure of this compound. rsc.orgosti.govchemrxiv.org The magnitude of these coupling constants is often dependent on the dihedral angles between the coupled nuclei, offering insights into the molecule's conformation in solution. rsc.org

While proton-decoupled ¹³C-NMR spectra simplify the spectrum to single lines for each unique carbon, the fully ¹H-coupled ¹³C-NMR spectrum provides a wealth of information. In this type of spectrum, each ¹³C signal is split by the protons attached to it, following the n+1 rule. bhu.ac.in This allows for the direct determination of the number of hydrogens attached to each carbon (i.e., distinguishing between CH, CH₂, and CH₃ groups). A detailed analysis of the one-bond and long-range ¹³C–¹H couplings observed in the fully ¹H-coupled ¹³C NMR spectrum of derivatives like this compound diacetate has been instrumental in confirming its structure. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of new compounds like this compound. researchgate.netinnovareacademics.in Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This high precision allows for the determination of the exact elemental formula of the molecule, as it can distinguish between compounds that have the same nominal mass but different elemental compositions. researchgate.netinnovareacademics.inmeasurlabs.com For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the calculated mass for the proposed structure.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Formula |

| Data not available | Data not available | Data not available | Data not available |

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing complex mixtures, as it can separate individual components before they are introduced into the mass spectrometer for analysis. wikipedia.orgthermofisher.com In the context of this compound, LC/MS could be used to isolate the compound from a crude extract of the producing organism. The subsequent mass spectrometric analysis would then provide the molecular weight and fragmentation pattern of the purified this compound, further confirming its identity. nih.govnih.gov

Chiroptical Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a critical chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govencyclopedia.pub It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. encyclopedia.pub This difference in absorption, known as the Cotton effect, produces a unique ECD spectrum, which is highly sensitive to the three-dimensional arrangement of atoms in the molecule. nih.gov Enantiomers, being non-superimposable mirror images, will produce mirror-image ECD spectra, making ECD a powerful tool for stereochemical assignment. encyclopedia.pub

For complex natural products like this compound and its analogs, determining the absolute configuration is a significant challenge. ECD provides a solution, especially when single crystals for X-ray crystallography are not available. nih.gov The process often involves a combination of experimental ECD measurements and quantum chemical calculations. nih.govresearchgate.net The ECD spectra of possible stereoisomers are calculated using methods like time-dependent density functional theory (TDDFT). nih.gov The calculated spectrum that best matches the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the molecule. nih.govresearchgate.net

This approach has been successfully applied to various phenalenone derivatives, where the complex stereochemistry can be resolved by comparing the experimental CD data with the computationally simulated spectra for different isomers. researchgate.net The sign and shape of the observed Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule, providing definitive proof of its absolute stereochemistry. hebmu.edu.cnull.es

The anisotropic effect in Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial phenomenon for the three-dimensional structural elucidation of organic molecules like this compound. fiveable.me This effect describes how the chemical shift of a nucleus is influenced by the orientation-dependent magnetic fields generated by surrounding electron systems, such as those in double bonds, carbonyl groups, and aromatic rings. fiveable.meethernet.edu.et These functional groups are magnetically anisotropic, meaning they create small, local magnetic fields that are not uniform in all directions.

In the this compound structure, the extensive π-systems of the phenalenone core and the carbonyl groups produce significant anisotropic effects. Depending on a proton's position relative to these groups, its nucleus will experience either a shielding effect (upfield shift in the NMR spectrum) or a deshielding effect (downfield shift). fiveable.me For instance, protons located in the conical region above and below the plane of the aromatic system will be shielded, while those located in the plane will be deshielded.

By carefully analyzing these shifts in the ¹H NMR spectrum, researchers can deduce the relative orientation of different parts of the molecule. This information is complementary to other NMR data, such as J-couplings and the Nuclear Overhauser Effect (NOE), and is essential for confirming the molecule's conformation and relative configuration in solution. ivanmr.comkit.edu Understanding these anisotropic effects is therefore vital for the accurate interpretation of NMR spectra and the definitive structural assignment of complex polycyclic natural products. fiveable.me

X-ray Crystallographic Analysis of Related Phenalenones

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and absolute stereochemistry. rsc.org While a crystal structure for this compound itself is not prominently reported, the analysis of closely related phenalenones has been instrumental in understanding the structural class.

A pivotal study was the X-ray crystallographic analysis of Herqueinone (B1223060), a derivative of this compound. rsc.orgiupac.org This analysis unambiguously established the relative and absolute configurations of the two chiral centers in the Herqueinone molecule. rsc.org Such structural determination is crucial as it provides a solid reference point for the stereochemistry of other related fungal phenalenones isolated from Penicillium herquei. iupac.orgresearchgate.net The structure of other related phenalenones, such as Scleroderolide, has also been confirmed through X-ray analysis of derivatives. researchgate.net This technique has proven essential for verifying novel and unusual ring systems within the phenalenone family, such as the 7a,8-dihydrocyclopenta[a]phenalene-7,9-dione ring system found in certain auxarthrone compounds.

The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, serves as the "gold standard" for structural proof, against which spectroscopic data from techniques like NMR and ECD can be validated. mdpi.com

Table 1: Crystallographic Data for Herqueinone

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.915(1) |

| b (Å) | 13.921(2) |

| c (Å) | 16.489(2) |

| Z | 4 |

| Data derived from the crystallographic analysis of Herqueinone. rsc.org |

Despite comprehensive searches for scientific literature focusing on the chemical compound “this compound,” there is insufficient specific data available in the public domain to generate the detailed article as requested in the provided outline.

The search results indicate that this compound is a known secondary metabolite, primarily isolated from fungi of the Penicillium genus, such as Penicillium herquei. It is classified as a phenalenone derivative.

Antimicrobial Activity: No specific minimum inhibitory concentration (MIC) values, mechanisms of antibacterial action, or detailed antifungal effects were found.

Antitumor/Anticancer Research: There is no available information on mechanistic studies of cellular responses to this compound or its effects on in vitro cellular pathway modulation.

Enzyme Inhibition and Receptor Modulation: Specific studies detailing the inhibitory effects of this compound on particular enzymes or its interaction with cellular receptors could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound at this time. The required detailed research findings and data for the specified subsections are not available in the retrieved search results.

Biological Activity and Mechanistic Investigations of Deoxyherqueinone

Enzyme Inhibition and Receptor Modulation Studies

Tyrosinase Inhibition

There is currently no available scientific literature detailing the inhibitory activity of Deoxyherqueinone against tyrosinase. As a result, data regarding its half-maximal inhibitory concentration (IC50) or the mechanism of inhibition are not available.

α-Glucosidase Inhibition

Investigations into the potential of this compound to inhibit α-glucosidase have not been reported in published research. Consequently, there is no information on its efficacy or mode of action as an α-glucosidase inhibitor.

Acetylcholinesterase (AChE) Inhibition

There is no published research on the effects of this compound on acetylcholinesterase. Its potential as an AChE inhibitor remains uninvestigated, and thus no inhibitory data has been reported.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

While some quinone compounds have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), specific studies on this compound's activity against this enzyme are absent from the scientific literature. There is no available data to confirm or quantify its IDO1 inhibitory potential.

Angiotensin-I-Converting Enzyme Inhibition

The potential for this compound to act as an inhibitor of Angiotensin-I-Converting Enzyme (ACE) has not been explored in any known scientific studies. As such, no data on its ACE inhibitory activity is available.

Tyrosine Phosphatase Inhibition

There is a lack of research into the effects of this compound on tyrosine phosphatase enzymes. Its inhibitory activity and mechanism of action against this class of enzymes have not been documented.

Human Glucose Transporter 1 (hGLUT1) Inhibition Potential

There is currently a lack of direct experimental evidence from in vitro or in vivo studies specifically investigating the inhibitory potential of this compound on the human glucose transporter 1 (hGLUT1). However, computational studies have begun to explore the possibility of phenalenone compounds, a class to which this compound belongs, as hGLUT1 inhibitors.

An in silico evaluation of fungal phenalenones, including compounds structurally related to this compound, has suggested their potential to interact with and inhibit hGLUT1. mdpi.com This hypothesis is based on the structural similarities between these fungal metabolites and known hGLUT1 inhibitors. The upregulation of hGLUT1 is a well-established characteristic of many cancer cells, making it a significant target for the development of new anticancer therapies. mdpi.com Further computational and experimental research is necessary to validate these preliminary in silico findings and to specifically determine if this compound can effectively inhibit hGLUT1 and what the underlying molecular mechanism of such an interaction might be.

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) for this compound and its analogs is an area of active investigation, aiming to understand how specific structural features of the molecule contribute to its biological activities. While comprehensive SAR studies focused solely on this compound are limited, research on the broader class of phenalenone and quinone compounds provides valuable insights.

Identifying Key Structural Features for Bioactivity

The biological activity of phenalenone compounds, including this compound and its analogs like herqueinone (B1223060), is intrinsically linked to their core polycyclic aromatic structure and the nature and position of their substituents. The phenalenone scaffold itself, a three-fused ring system, provides a rigid framework that can interact with biological targets. mdpi.com

Key structural features that are often crucial for the bioactivity of this class of compounds include:

The Quinone Moiety: The 1,4-dione system within the phenanthrenequinone (B147406) core is a critical feature. Quinones are known to participate in redox cycling, which can generate reactive oxygen species (ROS) and induce cellular stress, contributing to cytotoxicity against cancer cells.

Hydroxyl Groups: The presence and location of hydroxyl (-OH) groups on the aromatic rings can significantly influence biological activity. These groups can participate in hydrogen bonding with target proteins and can also affect the molecule's solubility and electronic properties.

Other Substituents: The nature of other functional groups attached to the core structure, such as methyl or larger alkyl groups, can modulate the lipophilicity and steric properties of the molecule, thereby affecting its ability to cross cell membranes and interact with specific targets.

Studies on various herqueinone analogs have revealed that even minor modifications to the substituent groups can lead to significant changes in their biological profiles, including cytotoxic and anti-inflammatory activities. mdpi.com

Correlation of Modifications with Biological Effects

Systematic modification of the this compound structure and its analogs has started to shed light on the correlation between specific structural changes and the resulting biological effects.

For instance, the degree and pattern of hydroxylation on the phenalenone core are known to be significant determinants of bioactivity. Variations in the number and position of hydroxyl groups can alter the antioxidant or pro-oxidant properties of the molecule, which in turn affects its cytotoxic potential.

Furthermore, the synthesis and biological evaluation of various derivatives of related quinone compounds have demonstrated that modifications at different positions of the ring system can lead to compounds with enhanced potency or altered selectivity against different cancer cell lines. For example, in some quinone derivatives, the introduction of specific amide groups has been shown to enhance cytotoxicity. nih.gov

The table below summarizes the cytotoxic activity of some herqueinone analogs against different cancer cell lines, illustrating how structural variations can influence biological effects. mdpi.com

| Compound | Cancer Cell Line | IC50 (µM) |

| Herqueinone Analog A | SKM1 | 75.0 |

| Herqueinone Analog A | U266 | 45.0 |

| Herqueinone Analog A | K562 | 8.5 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These findings underscore the importance of the specific substitution pattern on the phenalenone scaffold for biological activity. Future research involving the synthesis and screening of a wider array of this compound derivatives will be crucial for a more detailed elucidation of its SAR and for the rational design of more potent and selective therapeutic agents.

Advanced Research Methodologies and Computational Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are at the forefront of investigating the properties and potential applications of deoxyherqueinone. These techniques allow for a detailed examination of the molecule's structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the context of organic chemistry, DFT calculations are instrumental in understanding reaction mechanisms by mapping out the potential energy surface, identifying transition states, and determining the energetics of a reaction. mdpi.comcoe.edumdpi.com This approach allows researchers to predict the most likely pathways for chemical transformations, providing a visual and energetic representation of the reaction progress. coe.edu While specific DFT studies focused solely on the reaction mechanisms of this compound are not extensively detailed in the provided results, the application of DFT to similar complex organic molecules is a well-established practice for elucidating reaction pathways, including concerted or stepwise cycloadditions. pku.edu.cn

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. consensus.appchemrxiv.orgopenaccessjournals.com This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of ligand-target interactions. openaccessjournals.commdpi.com For phenalenone derivatives, including this compound, molecular docking has been employed to investigate their inhibitory potential against various biological targets. researchgate.net In one study, a range of phenalenones were docked against human glucose transporter 1 (hGLUT1), a potential target for cancer therapy. researchgate.net The docking scores provide an estimation of the binding affinity, with more negative values indicating a stronger interaction. researchgate.net This in silico screening helps in prioritizing compounds for further experimental testing. mdpi.com

Table 1: Illustrative Molecular Docking Scores of Phenalenones against hGLUT1

| Compound | Docking Score (kcal/mol) |

| Aspergillussanone C | -15.082 |

| Aspergillussanone G | -14.829 |

| Native Inhibitor | -11.206 |

This table is illustrative and based on findings for related phenalenone compounds to demonstrate the application of molecular docking. researchgate.net

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.com This technique is used to assess the stability of ligand-protein complexes predicted by molecular docking. researchgate.netmdpi.com By simulating the movements of atoms and molecules, MD can confirm the stability of binding poses and reveal important dynamic interactions. mdpi.comchemrxiv.org The stability of a complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. scielo.org.zamdpi.com Lower and stable RMSD values suggest a stable binding interaction. mdpi.commdpi.com For instance, MD simulations of phenalenone derivatives complexed with GLUT1 revealed their stability over a 100 ns simulation time. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Implication for Stability |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Lower, stable values indicate a stable complex. mdpi.commdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Higher values indicate greater flexibility of specific regions. scielo.org.za |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein maintains its overall fold. scielo.org.za |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Changes can indicate conformational changes upon ligand binding. mdpi.com |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein. | A consistent number of hydrogen bonds suggests stable interactions. scielo.org.za |

Bioinformatics and In Silico Target Prediction

Bioinformatics tools and in silico target prediction methods play a crucial role in identifying the potential biological targets of natural compounds like this compound. researchgate.netnih.gov These computational approaches leverage vast biological and chemical databases to predict the mechanism of action of a compound. nih.gov

Artificial intelligence (AI) and machine learning-based webservers have become increasingly sophisticated in predicting the biological targets of small molecules. nih.gov SuperPred is one such webserver that predicts the Anatomical Therapeutic Chemical (ATC) classification and potential targets of a compound based on its chemical structure. nih.govcharite.debio.tools This tool utilizes machine learning models trained on large datasets of known drugs and their targets. nih.govcharite.de For phenalenone compounds, SuperPred has been used to predict potential targets, which can then be further investigated through molecular docking and other experimental methods. researchgate.net This approach helps to narrow down the potential therapeutic applications of a compound by providing a ranked list of likely biological targets. researchgate.net

Natural product databases are invaluable resources for drug discovery. wur.nl The Natural Product Activity and Species Source (NPASS) database, for example, contains a vast collection of natural products along with their reported biological activities and source organisms. mdpi.comcncb.ac.cnnih.gov Researchers can virtually screen these databases to identify compounds with potential activity against a specific target. mdpi.comresearchgate.net This process often involves high-throughput molecular docking of the entire database against a target of interest. mdpi.com While a specific screening of NPASS for this compound is not detailed, this methodology represents a powerful strategy for identifying novel inhibitors from natural sources. mdpi.comresearchgate.net

Biochemical Assay Development for Enzyme Activity and Inhibition

The development of biochemical assays is a cornerstone in drug discovery, providing a platform to measure and characterize the interaction between a compound and its molecular target, often an enzyme. wiley-vch.de An enzyme assay is a laboratory procedure designed to quantify enzyme function, typically by monitoring the consumption of a substrate or the formation of a product over time. ksu.edu.sa These assays can be continuous, offering real-time measurement of enzymatic activity, or discontinuous (endpoint), where the reaction is stopped at specific time points. ksu.edu.sa

For a compound like this compound, which belongs to the phenalenone class known for inhibiting various enzymes, the development of specific assays is crucial. researchgate.netmdpi.com The process generally involves:

Target Identification: Identifying a potential enzyme target based on the compound's structure, computational predictions, or observed biological effects. Phenalenones have been associated with the inhibition of enzymes such as protein kinases, tyrosinase, and α-glucosidase. mdpi.comgoogle.com

Assay Principle Selection: Choosing an appropriate detection method. Spectrophotometric and fluorescence-based assays are common due to their sensitivity and suitability for high-throughput screening. ksu.edu.sa For instance, the activity of an oxidoreductase can be monitored by the change in UV absorbance of coenzymes like NADH. ksu.edu.sa

Optimization: Fine-tuning assay conditions such as pH, temperature, and substrate concentration to ensure the reaction is linear and the enzyme is stable. eagri.org

Inhibitor Characterization: Once the assay is established, it can be used to determine the inhibitory potential of compounds like this compound. This includes calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). eagri.org

A relevant example, although not directly on this compound, is the study of 9,10-phenanthrenequinone (9,10-PQ), a structurally related polycyclic aromatic hydrocarbon quinone. Research has shown that 9,10-PQ can inhibit the catalytic activity of protein tyrosine phosphatase 1B (PTP1B) through oxidation. researchgate.net A phosphatase assay was utilized to determine PTP1B activity, demonstrating that 9,10-PQ-induced inhibition was linked to its redox cycling activity. researchgate.net Such an assay could potentially be adapted to investigate the effects of this compound on PTP1B or other phosphatases.

The development of a specific and sensitive biochemical assay for this compound against its putative enzyme targets is a critical step for further mechanistic studies and for screening compound libraries to identify more potent analogues.

| Enzyme Assay Development Step | Description | Common Techniques |

| Target Identification | Identifying the enzyme that the compound interacts with. | Computational docking, differential proteomics, screening against known enzyme panels. |

| Assay Principle Selection | Choosing the method to measure enzyme activity. | Spectrophotometry, fluorimetry, luminometry, chromatography. |

| Assay Optimization | Defining the optimal conditions for the enzymatic reaction. | Varying pH, temperature, buffer composition, and substrate/enzyme concentrations. |

| Inhibitor Characterization | Determining the potency and mechanism of the inhibitor. | IC50 determination, Michaelis-Menten kinetics, Dixon plots. |

Animal Model Studies for Preclinical Investigation of Biological Effects

Preclinical in vivo studies using animal models are indispensable for evaluating the efficacy and biological effects of a potential drug candidate before it can be considered for human trials. probiocdmo.com These models help to understand how a compound behaves in a complex living system, providing insights into its therapeutic potential and physiological impact. probiocdmo.com The choice of animal model is critical and often depends on the disease being studied, with rodent models being extensively used due to their genetic tractability and ease of handling. nih.govnih.gov

For a compound like this compound, which has shown promise in the context of parasitic diseases, animal models of these infections are particularly relevant. A notable preclinical investigation involved the use of a mouse model of malaria to assess the in vivo efficacy of this compound. While specific details of the study are proprietary, the general approach for such an investigation would involve:

Infection: Laboratory mice are infected with a specific strain of the Plasmodium parasite.

Treatment: A group of infected mice is treated with this compound, while a control group receives a placebo or a standard antimalarial drug.

Monitoring: The progression of the infection is monitored by measuring parasitemia (the percentage of red blood cells infected with the parasite) over time. Other health parameters of the mice are also observed.

Outcome Assessment: The efficacy of the treatment is determined by its ability to reduce or clear the parasite load and improve the survival rate of the treated mice compared to the control group.

In addition to malaria, animal models for other parasitic diseases, such as Chagas disease and leishmaniasis, are well-established and could be employed to explore the broader anti-parasitic potential of this compound. mdpi.commdpi.comf1000research.com For example, murine models of Trypanosoma cruzi infection are used to evaluate compounds for Chagas disease, where parasitemia is monitored in the acute phase of the disease. mdpi.com Similarly, cutaneous leishmaniasis can be modeled in mice by infecting them with Leishmania species, and the therapeutic effect of a compound is assessed by measuring the lesion size and parasite load in the infected tissue. mdpi.com

The use of appropriate animal models is crucial for the preclinical validation of this compound's biological effects and for gathering the necessary data to support its potential development as a therapeutic agent. nih.govmdpi.com

| Animal Model | Disease Investigated | Key Parameters Measured |

| Mouse Model | Malaria (Plasmodium infection) | Parasitemia, survival rate, clinical signs of disease. |

| Mouse Model | Chagas Disease (Trypanosoma cruzi infection) | Parasitemia, tissue parasite load, survival rate. |

| Mouse Model | Cutaneous Leishmaniasis (Leishmania infection) | Lesion size, parasite load in the lesion, immune response. |

Future Research Directions and Translational Perspectives

Further Elucidation of Undiscovered Biosynthetic Enzymes and Mechanisms

The biosynthetic pathway of deoxyherqueinone, like other fungal phenalenones, is presumed to originate from a polyketide backbone. nih.gov Fungal phenalenones are typically derived from a heptaketide chain, which is cyclized and subsequently modified by a series of tailoring enzymes to produce the final complex structure. nih.gov However, the specific biosynthetic gene cluster (BGC) responsible for this compound production has not yet been identified and characterized.

Future research must prioritize the discovery of this BGC within the genome of a producing organism, such as Penicillium herquei. A crucial first step is the identification of the core non-reducing polyketide synthase (NR-PKS) that assembles the polyketide precursor. Following the identification of the PKS, the focus will shift to the associated tailoring enzymes that decorate the scaffold. Based on the structure of this compound and biosynthetic pathways of similar compounds, these likely include:

Cytochrome P450 monooxygenases (CYPs): Responsible for critical hydroxylation steps.

O-methyltransferases (OMTs): Catalyze the addition of methyl groups.

Oxidoreductases/Dehydrogenases: Involved in redox modifications that finalize the core structure.

Dioxygenases: May play a role in ring cleavage or rearrangement reactions, as seen in the biosynthesis of other complex fungal metabolites. nih.gov

Uncovering the functions of these enzymes will not only provide a complete blueprint of this compound biosynthesis but also supply a valuable toolkit of biocatalysts for future synthetic applications.

Discovery of Novel this compound Analogs and Metabolites

The structural complexity of phenalenones offers a vast chemical space for the discovery of novel analogs with potentially enhanced or new biological activities. While this compound is a specific target, its producing fungi likely synthesize a range of related metabolites. Indeed, several analogs of its oxidized counterpart, herqueinone (B1223060), have been isolated from Penicillium species, including ent-peniciherqueinone, 12-hydroxynorherqueinone, and various oxopropylisoherqueinones. mdpi.comresearchgate.net

Future discovery efforts can be accelerated through several strategies:

OSMAC (One Strain, Many Compounds) Approach: Systematically altering cultivation parameters (e.g., media composition, temperature, pH, co-cultivation) of P. herquei can induce the expression of otherwise silent BGCs, leading to the production of novel derivatives. nih.gov

Chemical Epigenetic Modification: Using small-molecule inhibitors of histone deacetylases or DNA methyltransferases can derepress silent BGCs to unlock cryptic metabolic potential.

Genome Mining: Identifying other phenalenone-like BGCs in the genomes of P. herquei and related fungi can guide the targeted isolation of new compounds.

The discovery of these natural analogs is the first step. Subsequent semi-synthetic modification of the this compound scaffold can further expand the library of available compounds for biological screening.

Table 1: Known Analogs Related to the Herqueinone Scaffold

| Compound Name | Producing Organism | Reference |

| Herqueinone | Penicillium herquei | nih.gov |

| ent-Peniciherqueinone | Penicillium sp. | researchgate.net |

| 12-Hydroxynorherqueinone | Penicillium sp. | mdpi.com |

| ent-Isoherqueinone | Penicillium sp. | mdpi.com |

| Oxopropylisoherqueinone A | Penicillium sp. | mdpi.com |

| Oxopropylisoherqueinone B | Penicillium sp. | mdpi.com |

Investigation of Unexplored Biological Activities and Molecular Targets

The full biological activity profile of this compound remains largely unexplored. However, the broader phenalenone class is known for a wide spectrum of activities, providing a strong rationale for future investigations. mdpi.com Known activities within this class include antimicrobial, cytotoxic, antioxidant, and enzyme inhibitory effects. nih.gov For instance, the related analog ent-peniciherqueinone has demonstrated anti-inflammatory and anti-angiogenic properties. researchgate.net

A systematic, large-scale screening of this compound is a critical next step. Key areas of investigation should include:

Anticancer Activity: Evaluation against a panel of human cancer cell lines to identify cytotoxic or cytostatic effects. Follow-up studies should aim to elucidate the mechanism of action, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Antimicrobial Activity: Screening against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains, to explore its potential as an antibiotic or antifungal agent.

Enzyme Inhibition: Testing against clinically relevant enzymes, such as kinases, proteases, or metabolic enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which has been identified as a target for other phenalenones. mdpi.com

Antiviral Activity: Assessing efficacy against a range of viruses to identify any potential for antiviral drug development.

Once a promising biological activity is identified, target deconvolution studies will be essential to pinpoint the specific molecular targets (e.g., proteins, enzymes) through which this compound exerts its effect.

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

Future research should focus on developing sustainable and scalable synthetic routes to this compound and its analogs. This could involve:

Biocatalytic Key Steps: Utilizing isolated enzymes (e.g., from the newly discovered BGC) or whole-cell biotransformations to perform challenging stereoselective reactions, such as hydroxylations or reductions, on synthetic intermediates. nih.gov

Engineered Pathways: Reconstituting part of or the entire this compound biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus niger. This would enable the production of the core scaffold or specific intermediates, which could then be modified chemically.

Enzymatic Derivatization: Using a library of biocatalysts (e.g., hydrolases, glycosyltransferases, methyltransferases) to create a diverse range of novel this compound analogs that are difficult to access through purely chemical means.

These hybrid approaches will not only facilitate the synthesis of this compound for further study but also enable the rapid generation of analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity.

Application of Multi-omics Technologies in this compound Research

The integration of multiple "omics" platforms provides a powerful, systems-level approach to understanding and manipulating the production of secondary metabolites. With the genome of a P. herquei strain already sequenced, the foundation for a multi-omics investigation is in place. nih.gov

Future research can leverage these technologies in several ways:

Genomics-Metabolomics Integration: By correlating genomic data (i.e., potential BGCs) with detailed metabolite profiles (metabolomics) of P. herquei grown under various conditions, the specific gene cluster responsible for this compound production can be identified. usda.gov

Transcriptomics for Pathway Elucidation: Analyzing gene expression (transcriptomics) under conditions of high versus low this compound production can reveal which genes within the putative BGC are co-regulated, confirming their involvement in the pathway and identifying key regulatory factors. nih.govmdpi.com

Proteomics for Enzyme Characterization: Identifying the proteins expressed from the BGC can confirm the translation of biosynthetic enzymes and aid in their subsequent isolation and characterization.

Integrated Multi-omics for Yield Improvement: A holistic understanding of the interplay between primary and secondary metabolism, derived from integrated omics data, can guide metabolic engineering strategies to enhance the production yield of this compound by optimizing precursor supply and upregulating pathway gene expression. researchgate.net

By applying these advanced technologies, researchers can significantly accelerate the pace of discovery in all aspects of this compound research, from fundamental biosynthetic understanding to translational applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for structural elucidation of deoxyherqueinone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, is critical for mapping the phenalenone skeleton. Simpson (1979) demonstrated that -labeled acetate and malonate incorporation experiments, combined with 2D-NMR techniques (e.g., COSY, HMBC), resolve complex coupling patterns in the aromatic and fused-ring systems . Mass spectrometry (HRMS) and X-ray crystallography are complementary for confirming molecular weight and stereochemistry.

Q. Which organisms are known to biosynthesize this compound, and what cultivation conditions optimize its production?

- Methodological Answer : Penicillium herquei is the primary producer. Submerged fermentation with malt extract-peptone media at 25°C under static conditions enhances yield. Simpson (1976) noted that acetate-rich substrates promote polyketide synthase (PKS) activity, while nitrogen limitation shifts metabolic flux toward secondary metabolite synthesis . Strain screening via ITS sequencing and HPLC metabolite profiling is recommended for reproducibility.

Q. How can researchers validate the purity of this compound isolates?

- Methodological Answer : Combine chromatographic (HPLC with UV/Vis detection at 280 nm) and spectroscopic methods. Purity thresholds (>95%) require consistent -NMR integration ratios for unique protons (e.g., methyl groups at δ 1.2–1.5 ppm) and absence of extraneous peaks in LC-MS chromatograms .

Advanced Research Questions

Q. What isotopic labeling strategies are optimal for tracing this compound’s biosynthetic pathway in P. herquei?

- Methodological Answer : Use -acetate and -malonate feeding studies with time-course sampling. Simpson (1976) identified malonate as the primary extender unit for the polyketide chain, with acetate contributing to starter units. To mitigate isotopic dilution, employ chemostat cultures with controlled carbon fluxes. LC-MS/MS and isotopomer-specific NMR analysis are essential for tracking label incorporation .

Q. How can contradictory data regarding this compound’s biosynthetic intermediates be resolved?

- Methodological Answer : Discrepancies often arise from pathway branching or enzyme promiscuity. Genetic knockout of candidate PKS genes in P. herquei, followed by metabolite profiling (UPLC-QTOF-MS), can identify intermediate accumulation. Comparative analysis with homologous pathways (e.g., enterocin biosynthesis in Streptomyces maritimus) may clarify shunt mechanisms .

Q. What advanced spectroscopic techniques address signal overlap in this compound’s -NMR spectra?

- Methodological Answer : Implement pure shift NMR or 1D-TOCSY to decouple overlapping proton signals. Paramagnetic relaxation enhancement (PRE) using lanthanide shift reagents (e.g., Eu(fod)) resolves aromatic proton splitting. For stereochemical assignments, NOESY/ROESY correlations at 800 MHz or higher field strengths are critical .

Q. How should researchers design experiments to study this compound’s oxidative cyclization mechanism?

- Methodological Answer : Use -labeling and LC-HRMS to track oxygen atom incorporation during cyclization. In vitro reconstitution of recombinant P. herquei oxidases (e.g., cytochrome P450s) with NADPH cofactors can isolate enzymatic steps. EPR spectroscopy detects radical intermediates, while DFT calculations model transition states .

Methodological Best Practices

- Data Reproducibility : Document fermentation parameters (pH, agitation), extraction solvents, and chromatographic gradients in detail. Reference Simpson’s protocols for -labeling to ensure cross-study comparability .

- Handling Contradictions : Cross-validate findings using orthogonal methods (e.g., genetic manipulation + isotopic labeling + heterologous expression) .

- Ethical Reporting : Avoid overinterpreting spectral data; use statistical validation (e.g., Chi-square tests for isotopomer distributions) and disclose uncertainties in peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.